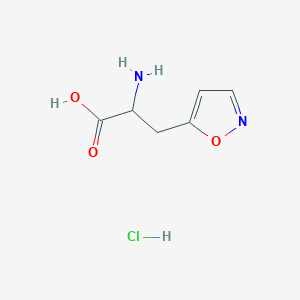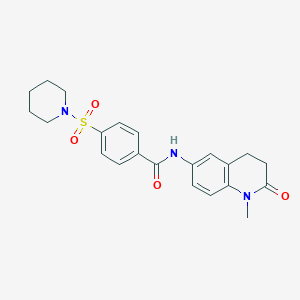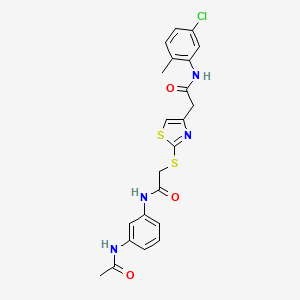![molecular formula C28H24N4O2 B2460912 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide CAS No. 953216-46-1](/img/structure/B2460912.png)
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide, also known as MRTX849, is a small molecule inhibitor that targets KRAS G12C, a mutation found in approximately 14% of all non-small cell lung cancer (NSCLC) patients. KRAS G12C is also found in a variety of other cancers, including colorectal, pancreatic, and endometrial cancers. The development of MRTX849 has shown promising results in preclinical studies, making it a potential targeted therapy for KRAS G12C-driven cancers.
Mécanisme D'action
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide works by binding to the mutant KRAS G12C protein, which is located on the surface of cancer cells. This binding prevents the protein from interacting with downstream signaling pathways, which are necessary for cancer cell survival and proliferation. By inhibiting the activity of the mutant KRAS G12C protein, N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide induces cancer cell death and inhibits tumor growth.
Biochemical and Physiological Effects:
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide has been shown to have a selective effect on KRAS G12C-positive cancer cells, with minimal impact on normal cells. In addition to inducing cancer cell death, N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide has been shown to inhibit cancer cell migration and invasion. N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide has also been shown to enhance the activity of immune cells, which may contribute to its antitumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide in lab experiments is its specificity for KRAS G12C-positive cancer cells, which allows for targeted inhibition of tumor growth. However, one limitation is that not all KRAS mutations are targetable with N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide, limiting its potential use in a subset of patients with KRAS-driven cancers.
Orientations Futures
For research on N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide include clinical trials in patients with KRAS G12C-driven cancers, as well as investigation of its potential use in combination with other targeted therapies or immunotherapies. Further studies are also needed to better understand the mechanisms of resistance to N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide and to identify potential biomarkers of response to the drug.
Méthodes De Synthèse
The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide involves a multistep process that begins with the preparation of 6-methoxyimidazo[1,2-b]pyridazine. This intermediate is then reacted with 4-bromoaniline to form the desired 4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline. The final step involves the coupling of 4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline with 3,3-diphenylpropanoic acid chloride to form N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide.
Applications De Recherche Scientifique
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide has been extensively studied in preclinical models of KRAS G12C-driven cancers, including NSCLC, colorectal, and pancreatic cancers. In vitro studies have shown that N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide inhibits the growth of KRAS G12C-positive cancer cell lines and induces apoptosis. In vivo studies have demonstrated that N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide inhibits tumor growth and prolongs survival in mouse models of KRAS G12C-positive cancers.
Propriétés
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-34-28-17-16-26-30-25(19-32(26)31-28)22-12-14-23(15-13-22)29-27(33)18-24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-17,19,24H,18H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZWINFBILJEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2460829.png)

![3-(5-chloro-2-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2460831.png)

![Furan-2-yl(4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2460834.png)
![2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2460835.png)
![4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2460836.png)

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2460841.png)



![1-[3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(furan-2-ylmethylsulfanyl)ethanone](/img/structure/B2460849.png)
